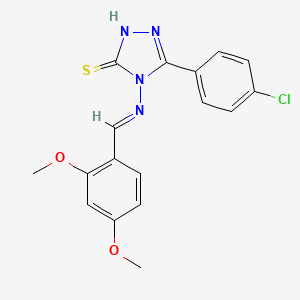

![molecular formula C23H17ClF3N3OS B12008599 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide CAS No. 617697-49-1](/img/structure/B12008599.png)

2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[6-(4-クロロフェニル)-3-シアノ-4-(トリフルオロメチル)-2-ピリジニル]スルファニル}-N-(2,5-ジメチルフェニル)アセトアミドは、その独特な構造成分によって特徴付けられる複雑な有機化合物です。この化合物は、クロロフェニル基、シアノ基、およびトリフルオロメチル基が置換されたピリジン環と、アセトアミド部分へのスルファニル結合を特徴としています。

準備方法

合成経路と反応条件

2-{[6-(4-クロロフェニル)-3-シアノ-4-(トリフルオロメチル)-2-ピリジニル]スルファニル}-N-(2,5-ジメチルフェニル)アセトアミドの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、以下を含みます。

ピリジン環の形成: ピリジン環は、4-クロロベンズアルデヒド、マロンニトリル、およびトリフルオロ酢酸などの適切な前駆体を用いた縮合反応によって合成できます。

スルファニル基の導入: スルファニル基は、求核置換反応を介して導入され、チオール化合物がピリジン誘導体と反応します。

アセトアミドの形成: 最後のステップは、スルファニル-ピリジン中間体を、制御された条件下で2,5-ジメチルアニリンと無水酢酸でアシル化する工程を含みます。

工業生産方法

この化合物の工業生産には、同様の合成経路が関与する可能性がありますが、大規模操作向けに最適化されています。これには、連続フロー反応器の使用、最適な反応条件のためのハイスループットスクリーニング、および高い純度と収率を確保するための結晶化やクロマトグラフィーなどの高度な精製技術が含まれます。

化学反応の分析

反応の種類

酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを形成することができます。

還元: 還元反応は、シアノ基をターゲットとして、それをアミンに変換できます。

置換: 求電子芳香族置換反応は、クロロフェニル環で発生し、さらなる官能基化を可能にします。

一般的な試薬と条件

酸化: 過酸化水素やm-クロロ過安息香酸(m-CPBA)などの試薬を、穏やかな条件下で用います。

還元: パラジウム炭素(Pd/C)または水素化リチウムアルミニウム(LiAlH4)を用いた触媒的接触水素化。

置換: N-ブロモスクシンイミド(NBS)を用いたハロゲン化または硝酸と硫酸を用いたニトロ化。

主な生成物

酸化: スルホキシドまたはスルホン。

還元: 1級アミン。

置換: ハロゲン化またはニトロ化された誘導体。

科学研究への応用

化学

化学において、この化合物は、より複雑な分子を合成するためのビルディングブロックとして役立ちます。その独特な官能基により、さまざまな化学的修飾が可能になり、新素材や触媒の開発において貴重な存在となっています。

生物学

生物学的研究では、この化合物の誘導体が、酵素阻害剤または受容体モジュレーターとしての可能性について研究されています。特に、トリフルオロメチル基は、化合物の代謝安定性とバイオアベイラビリティを高めます。

医学

医薬品化学では、この化合物は、潜在的な治療的用途について探求されています。その構造的特徴は、癌や炎症などの疾患に関与する特定のタンパク質や経路を標的とした薬剤の開発のためのリード化合物として機能する可能性を示唆しています。

産業

産業部門では、この化合物は、農薬、染料、特殊化学品の合成に使用されています。その安定性と反応性により、堅牢な化学的性能が要求されるさまざまな用途に適しています。

科学的研究の応用

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group, in particular, enhances the compound’s metabolic stability and bioavailability.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest it could act as a lead compound for developing drugs targeting specific proteins or pathways involved in diseases such as cancer or inflammation.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and specialty chemicals. Its stability and reactivity make it suitable for various applications requiring robust chemical performance.

作用機序

2-{[6-(4-クロロフェニル)-3-シアノ-4-(トリフルオロメチル)-2-ピリジニル]スルファニル}-N-(2,5-ジメチルフェニル)アセトアミドの作用機序は、特定の分子標的との相互作用を含みます。この化合物の官能基により、酵素や受容体への結合が可能になり、それらの活性を阻害したり、機能を調節したりします。たとえば、シアノ基は活性部位残基と水素結合を形成することができ、トリフルオロメチル基は疎水性相互作用を介して結合親和性を高めます。

類似の化合物との比較

類似の化合物

- 2-{[6-(4-ブロモフェニル)-3-シアノ-4-(トリフルオロメチル)-2-ピリジニル]スルファニル}-N-(4-エトキシフェニル)アセトアミド

- 2-{[3-(4-クロロフェニル)-4-オキソ-3,5,6,7-テトラヒドロ-4H-シクロペンタ[4,5]チエノ[2,3-d]ピリミジン-2-イル]スルファニル}-N-[4-(ジエチルアミノ)フェニル]アセトアミド

- 2-{[4-(4-クロロフェニル)-5-(4-ピリジニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,3-ジメチルフェニル)アセトアミド

独自性

類似の化合物と比較して、2-{[6-(4-クロロフェニル)-3-シアノ-4-(トリフルオロメチル)-2-ピリジニル]スルファニル}-N-(2,5-ジメチルフェニル)アセトアミドは、官能基の特定の組み合わせにより際立っています。ピリジン環にシアノ基とトリフルオロメチル基の両方が存在し、スルファニル結合が、さまざまな用途に利用できる独自の化学的特性のセットを提供します。この組み合わせは、反応性、安定性、および潜在的な生物活性を高め、研究や工業目的にとって貴重な化合物となっています。

類似化合物との比較

Similar Compounds

- 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

- 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide

- 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide stands out due to its specific combination of functional groups. The presence of both a cyano and a trifluoromethyl group on the pyridine ring, along with the sulfanyl linkage, provides a unique set of chemical properties that can be exploited for various applications. This combination enhances its reactivity, stability, and potential biological activity, making it a valuable compound for research and industrial purposes.

特性

CAS番号 |

617697-49-1 |

|---|---|

分子式 |

C23H17ClF3N3OS |

分子量 |

475.9 g/mol |

IUPAC名 |

2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide |

InChI |

InChI=1S/C23H17ClF3N3OS/c1-13-3-4-14(2)19(9-13)29-21(31)12-32-22-17(11-28)18(23(25,26)27)10-20(30-22)15-5-7-16(24)8-6-15/h3-10H,12H2,1-2H3,(H,29,31) |

InChIキー |

FPFBWKVRGYZIGL-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

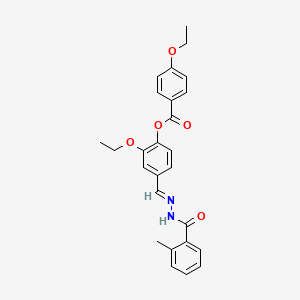

![3-{[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12008521.png)

![5-(4-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12008535.png)

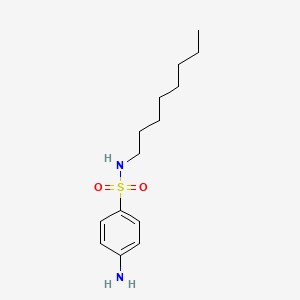

![N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide](/img/structure/B12008541.png)

![3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12008543.png)

![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008555.png)

![N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12008557.png)

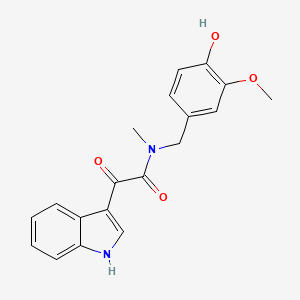

![2-(2,4-dimethylphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B12008570.png)

![2,4-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12008587.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B12008603.png)